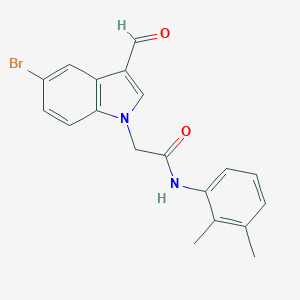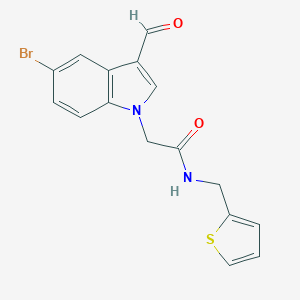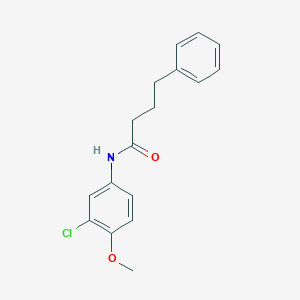![molecular formula C21H22Cl2N4O5 B297529 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297529.png)
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide, also known as "compound A", is a synthetic compound that has shown promising results in scientific research applications. This compound belongs to the class of hydrazones and has been studied extensively for its potential use in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of compound A is not fully understood. However, it has been suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It may also inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Compound A has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation and oxidative stress. It has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound A in lab experiments is its potent anticancer activity against a variety of cancer cell lines. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using compound A is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of compound A. One potential direction is to further investigate its mechanism of action and identify the specific targets it interacts with. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, it may be worthwhile to explore its potential use in combination with other anticancer agents to enhance its therapeutic effects. Finally, further studies are needed to evaluate its safety and toxicity profiles in vivo.
Métodos De Síntesis
The synthesis of compound A involves the reaction of 2-(2-hydrazinyl-2-oxoethyl)benzoic acid with 2,3-dichlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 3-methoxypropylamine and acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential use in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C21H22Cl2N4O5 |
|---|---|
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-[2-(2,3-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C21H22Cl2N4O5/c1-31-10-4-9-24-20(29)21(30)27-25-12-14-5-2-6-15(11-14)32-13-18(28)26-17-8-3-7-16(22)19(17)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,24,29)(H,26,28)(H,27,30)/b25-12+ |
Clave InChI |
UDPOYCXKIVNWBO-BRJLIKDPSA-N |
SMILES isomérico |
COCCCNC(=O)C(=O)N/N=C/C1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
COCCCNC(=O)C(=O)NN=CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
